4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of biphenyl, where a bromomethyl group is attached to one phenyl ring and a carbonitrile group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves the bromination of 4’-methyl-[1,1’-biphenyl]-4-carbonitrile. One common method involves the use of brominating agents such as bromine (Br2) or hydrogen bromide (HBr) in the presence of hydrogen peroxide (H2O2) as an oxidizing agent . The reaction is carried out in an organic solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of safer brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide can also be employed to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4’-formyl-[1,1’-biphenyl]-4-carbonitrile.
Reduction: The carbonitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(bromomethyl)-1,1’-biphenyl: This compound has two bromomethyl groups attached to the biphenyl structure, making it more reactive in nucleophilic substitution reactions.
4’-Methyl-[1,1’-biphenyl]-4-carbonitrile: This compound lacks the bromomethyl group, making it less reactive but useful as a precursor in the synthesis of 4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile.
4’-Formyl-[1,1’-biphenyl]-4-carbonitrile: This compound has a formyl group instead of a bromomethyl group, making it useful in different types of chemical reactions such as condensation reactions.
Uniqueness
4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a bromomethyl group and a carbonitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZWLQDGQDLMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456311 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-51-4 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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